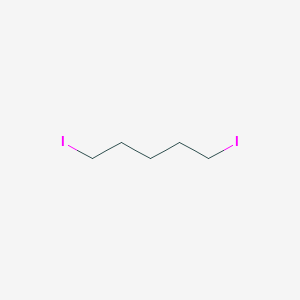

1,5-Diiodopentane

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1,5-diiodopentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10I2/c6-4-2-1-3-5-7/h1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAEOYUUPFYJXHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCI)CCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10I2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5060859 | |

| Record name | Pentane, 1,5-diiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

628-77-3 | |

| Record name | 1,5-Diiodopentane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=628-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentane, 1,5-diiodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-Diiodopentane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9457 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentane, 1,5-diiodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentane, 1,5-diiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-diiodopentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.050 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,5-Diiodopentane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9KQH995EVW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

An In-depth Technical Guide to the Physical and Chemical Properties of 1,5-Diiodopentane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Diiodopentane, a bifunctional organoiodide, serves as a versatile building block and reagent in a multitude of synthetic organic chemistry applications. Its utility spans from the synthesis of pharmaceuticals and agrochemicals to the creation of advanced materials such as poly(ionic liquid)s. This technical guide provides a comprehensive overview of the physical and chemical properties of 1,5-diiodopentane, including detailed experimental protocols for its synthesis and application as a crosslinking agent. The information presented herein is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Physical and Chemical Properties

1,5-Diiodopentane is a colorless to light yellow liquid that is insoluble in water but soluble in various organic solvents.[1][2] It is known to be light-sensitive and is often stabilized with copper.[3][4] Key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | References |

| Molecular Formula | C₅H₁₀I₂ | [1][5] |

| Molecular Weight | 323.94 g/mol | [3][5] |

| CAS Number | 628-77-3 | [1][5] |

| Appearance | Colorless to pale yellow or orange liquid | [1][6] |

| Density | 2.177 g/mL at 25 °C | [3] |

| Boiling Point | 101-102 °C at 3 mmHg | [3] |

| Melting Point | 9 °C | [7][8] |

| Refractive Index (n20/D) | 1.6002 | [3] |

| Solubility | Insoluble in water; Soluble in ethanol, ether, chloroform | [1][2] |

| Flash Point | >110 °C | [9] |

| Stability | Stable under normal conditions; Light sensitive | [2][10] |

Chemical Reactivity and Applications

1,5-Diiodopentane is a valuable reagent in organic synthesis, primarily utilized for its ability to undergo nucleophilic substitution reactions at the carbon-iodine bonds. The iodine atoms are excellent leaving groups, facilitating reactions with a wide range of nucleophiles.

Common applications include:

-

Alkylation Reactions: It serves as a five-carbon electrophilic building block to introduce a pentylene linker between two nucleophilic groups.

-

Crosslinking Agent: Its bifunctional nature makes it an effective crosslinking agent for polymers containing nucleophilic side chains, such as polyamines or polyimidazoles. This is particularly relevant in the synthesis of specialized materials like poly(ionic liquid)s.[6]

-

Synthesis of Heterocycles: It can be used in cyclization reactions to form six-membered rings.

-

Grignard Reagent Formation: Although less common for dihalides, it can potentially form di-Grignard reagents under specific conditions.

-

Preparation of Tungsten Complexes: It is used in the synthesis of (iodoalkylaminocarbene)tungsten complexes.[4]

Experimental Protocols

Synthesis of 1,5-Diiodopentane via the Finkelstein Reaction

The Finkelstein reaction is a widely used method for the synthesis of alkyl iodides from the corresponding alkyl chlorides or bromides. This protocol details the synthesis of 1,5-diiodopentane from 1,5-dibromopentane.

Materials:

-

1,5-Dibromopentane

-

Sodium iodide (NaI), anhydrous

-

Acetone, anhydrous

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 1,5-dibromopentane in a minimal amount of anhydrous acetone.

-

Addition of Sodium Iodide: Add a 2.5 to 3 molar excess of anhydrous sodium iodide to the solution.

-

Reflux: Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by the precipitation of sodium bromide, which is insoluble in acetone. The reaction is typically refluxed for 12-24 hours to ensure complete conversion.

-

Work-up:

-

After cooling to room temperature, filter the reaction mixture to remove the precipitated sodium bromide.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

-

Dissolve the residue in dichloromethane.

-

Wash the organic layer sequentially with water, saturated aqueous sodium thiosulfate solution (to remove any residual iodine), and brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield crude 1,5-diiodopentane.

-

Purification (Optional): The crude product can be purified by vacuum distillation if necessary.

Crosslinking of Poly(1-vinylimidazole) with 1,5-Diiodopentane

This protocol describes a general procedure for the crosslinking of a poly(1-vinylimidazole) (PVI) based polymer to form a poly(ionic liquid) (PIL) network.

Materials:

-

Poly(1-vinylimidazole) (PVI) or a PVI-containing copolymer

-

1,5-Diiodopentane

-

Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile, or methanol)

Equipment:

-

Reaction vial or flask with a magnetic stirrer

-

Syringe or dropping funnel for reagent addition

-

Apparatus for solvent removal (e.g., rotary evaporator or vacuum oven)

Procedure:

-

Polymer Dissolution: Dissolve the PVI-based polymer in the chosen anhydrous solvent in a reaction vial to form a solution of the desired concentration.

-

Addition of Crosslinker: Add the desired molar ratio of 1,5-diiodopentane to the polymer solution. The amount of crosslinker will determine the crosslinking density of the resulting network. The addition can be done dropwise or in one portion, depending on the reaction scale and desired control.

-

Reaction: Stir the reaction mixture at a specific temperature (e.g., room temperature or elevated temperature) for a predetermined time (typically several hours to days) to allow for the quaternization reaction between the imidazole nitrogen atoms and the iodoalkane to proceed, forming the crosslinked network.

-

Isolation of the Crosslinked Polymer:

-

The crosslinked polymer may precipitate from the solution as it forms. If so, it can be isolated by filtration.

-

Alternatively, the solvent can be removed under vacuum to obtain the solid crosslinked material.

-

-

Washing and Drying: Wash the isolated crosslinked polymer with a suitable solvent to remove any unreacted starting materials and then dry it under vacuum until a constant weight is achieved.

Visualizations

Experimental Workflow: Synthesis of 1,5-Diiodopentane

Caption: Workflow for the synthesis of 1,5-diiodopentane.

Logical Relationship: Application as a Crosslinking Agent

Caption: Crosslinking of a polymer with 1,5-diiodopentane.

References

- 1. 1,5-Dibromopentane synthesis - chemicalbook [chemicalbook.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. nbinno.com [nbinno.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. rsc.org [rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. 1,5-Diiodopentane, 97%, stab. with copper | Fisher Scientific [fishersci.ca]

- 8. 1,5-Diiodopentane, 97%, stab. with copper 100 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 9. Poly(ionic liquid)s with branched side chains: polymer design for breaking the conventional record of ionic conductivity - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Preparation of poly(ionic liquid) nanoparticles and their novel application as flocculants for water purification - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

1,5-diiodopentane CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,5-diiodopentane, a versatile difunctional organic halide. It serves as a crucial building block and reagent in a multitude of synthetic applications, from pharmaceutical development to materials science. This document details its chemical and physical properties, provides experimental protocols for its synthesis, and illustrates its utility in organic synthesis.

Core Chemical Identifiers

| Identifier | Value |

| Chemical Name | 1,5-Diiodopentane |

| CAS Number | 628-77-3[1][2] |

| Molecular Formula | C₅H₁₀I₂[1] |

| Synonyms | Pentamethylene diiodide, Pentane, 1,5-diiodo-[1][2] |

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of 1,5-diiodopentane is presented below, offering a valuable resource for experimental design and characterization.

| Property | Value |

| Molecular Weight | 323.94 g/mol [1] |

| Appearance | Colorless to pale yellow liquid[2] |

| Boiling Point | 101-102 °C at 3 mmHg |

| Density | 2.177 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.6002 |

| Solubility | Soluble in organic solvents such as ethanol, ether, and chloroform; insoluble in water.[2] |

| Stability | Stable under normal temperatures and pressures. Light sensitive.[2] |

| ¹H NMR | Spectral data available in various databases.[3] |

| ¹³C NMR | Spectral data available in various databases. |

| IR Spectroscopy | Characteristic peaks corresponding to C-H and C-I bonds.[1] |

| Mass Spectrometry | Molecular ion peak and fragmentation patterns consistent with the structure.[1] |

Experimental Protocols

Synthesis of 1,5-Diiodopentane via Finkelstein Reaction

This protocol details a two-step synthesis of 1,5-diiodopentane starting from 1,5-pentanediol. The first step involves the conversion of the diol to 1,5-dibromopentane, followed by a Finkelstein reaction to yield the desired diiodide.

Step 1: Synthesis of 1,5-Dibromopentane from 1,5-Pentanediol

This procedure is adapted from a general method for the conversion of diols to dibromides.[4]

-

Materials:

-

1,5-Pentanediol

-

48% Hydrobromic acid

-

Concentrated Sulfuric Acid

-

Octane

-

Saturated Sodium Carbonate solution

-

Anhydrous Calcium Chloride

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, combine 1,5-pentanediol (1 equivalent), 48% aqueous hydrobromic acid (approximately 3 equivalents per hydroxyl group), and octane (in a 7:1 v/w ratio to the diol).

-

Heat the mixture in an oil bath to 145-150 °C with vigorous stirring.

-

Collect the aqueous layer from the Dean-Stark trap as the azeotrope distills.

-

Once about half of the theoretical amount of water has been collected, set the condenser for total reflux and continue heating for several hours.

-

After the reaction is complete, cool the mixture to room temperature and separate the lower organic layer containing the 1,5-dibromopentane.

-

Wash the organic layer with saturated sodium carbonate solution and then with water.

-

Dry the organic layer over anhydrous calcium chloride.

-

Purify the 1,5-dibromopentane by distillation under reduced pressure.

-

Step 2: Synthesis of 1,5-Diiodopentane from 1,5-Dibromopentane (Finkelstein Reaction)

This is a general procedure for the Finkelstein reaction.

-

Materials:

-

1,5-Dibromopentane

-

Sodium Iodide

-

Acetone (anhydrous)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,5-dibromopentane (1 equivalent) in anhydrous acetone.

-

Add sodium iodide (a slight excess, e.g., 2.2 equivalents) to the solution.

-

Heat the mixture to reflux with stirring. The reaction progress can be monitored by the formation of a precipitate (sodium bromide), which is insoluble in acetone.

-

After the reaction is complete (typically several hours), cool the mixture to room temperature.

-

Remove the precipitated sodium bromide by filtration.

-

Evaporate the acetone from the filtrate under reduced pressure.

-

The resulting crude 1,5-diiodopentane can be further purified by distillation under reduced pressure.

-

Applications in Organic Synthesis

1,5-diiodopentane is a valuable difunctional electrophile, making it a key reagent in the formation of five-membered carbon rings and in the introduction of a pentylene linker between nucleophilic moieties. Its applications are widespread in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.[2] It is commonly employed in reactions such as:

-

Cyclization Reactions: Acting as a dielectrophile, it can react with dinucleophiles to form five-membered rings.

-

Cross-Coupling Reactions: The iodo groups can participate in various metal-catalyzed cross-coupling reactions.[2]

-

Grignard Reactions: It can be used to form di-Grignard reagents.[2]

-

Nucleophilic Substitutions: The iodo groups are excellent leaving groups in SN2 reactions.[2]

Visualized Workflows

The following diagrams illustrate the synthetic pathway to 1,5-diiodopentane and a general application of this reagent in organic synthesis.

Caption: Synthesis of 1,5-diiodopentane from 1,5-pentanediol.

Caption: General workflow for cyclization using 1,5-diiodopentane.

References

A Comprehensive Technical Guide to the Synthesis and Preparation of 1,5-Diiodopentane

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the primary synthetic routes for 1,5-diiodopentane (CAS No: 628-77-3), a versatile chemical intermediate.[1] With applications ranging from a crosslinking reagent to a precursor in the synthesis of pharmaceuticals and specialty chemicals, a robust understanding of its preparation is crucial for laboratory and industrial applications.[1] This guide details established methodologies, presents quantitative data in a structured format, and offers clear visualizations of the chemical pathways and experimental workflows.

Physical and Chemical Properties

1,5-Diiodopentane is a colorless to pale yellow liquid, characterized by the presence of two primary alkyl iodide functionalities separated by a three-carbon chain.[1][2] This structure makes it highly susceptible to bimolecular nucleophilic substitution (SN2) reactions, as the carbon-iodine bond is the longest and weakest among carbon-halogen bonds, facilitating the departure of the iodide ion.[2] The compound is typically stabilized with copper.[3][4]

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₀I₂ | [1][5][6] |

| Molecular Weight | 323.94 g/mol | [6] |

| CAS Number | 628-77-3 | [1][2][7] |

| Density | 2.177 g/mL at 25 °C | |

| Boiling Point | 101-102 °C at 3 mmHg | |

| Refractive Index | n20/D 1.6002 | |

| Assay/Purity | Typically ≥97% | [3][6] |

| Appearance | Clear, colorless or yellow to orange liquid | [1][3] |

| Solubility | Soluble in organic solvents like ethanol, ether, and chloroform | [1] |

Primary Synthesis Routes

There are two primary, well-documented methods for the laboratory synthesis of 1,5-diiodopentane: the Finkelstein reaction for halogen exchange and the conversion from 1,5-pentanediol.

Route 1: Halogen Exchange via the Finkelstein Reaction

The most common and efficient method for preparing 1,5-diiodopentane is the Finkelstein reaction.[2] This classic SN2 reaction involves the exchange of one halogen atom for another.[8] In this context, a 1,5-dihalopentane, such as 1,5-dichloropentane or 1,5-dibromopentane, is treated with an excess of an alkali metal iodide, most commonly sodium iodide (NaI).[2]

The reaction is typically conducted in a polar aprotic solvent like acetone.[2][8][9] The success of the reaction is driven by Le Châtelier's principle; sodium iodide is soluble in acetone, whereas the resulting sodium chloride (NaCl) or sodium bromide (NaBr) byproducts are not.[8][9] The precipitation of these salts from the reaction mixture drives the equilibrium towards the formation of the desired 1,5-diiodopentane.[8][9]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,5-dibromopentane (1.0 equivalent) and dry acetone (approx. 10-15 mL per gram of dibromide).

-

Reagent Addition: Add sodium iodide (a significant excess, typically 2.5 to 3.0 equivalents) to the stirred solution.

-

Reaction Conditions: Heat the mixture to reflux. The reaction progress is visually indicated by the formation of a white precipitate (NaBr or NaCl).[9] Maintain reflux for a period of 24 to 48 hours to ensure complete conversion.

-

Work-up: After cooling to room temperature, filter the reaction mixture to remove the precipitated sodium salt. Wash the salt with a small amount of fresh acetone.

-

Extraction: Combine the filtrate and washings. Remove the bulk of the acetone under reduced pressure. Dilute the residue with diethyl ether and wash sequentially with water, a dilute solution of sodium thiosulfate (to remove any residual iodine), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation to yield pure 1,5-diiodopentane.[10]

| Parameter | Typical Value / Condition |

| Starting Material | 1,5-Dibromopentane or 1,5-Dichloropentane |

| Reagent | Sodium Iodide (NaI) |

| Solvent | Acetone (dry) |

| Temperature | Reflux (approx. 56 °C) |

| Reaction Time | 24 - 48 hours |

| Typical Yield | >90% (based on similar reactions[9]) |

Route 2: Synthesis from 1,5-Pentanediol

An alternative route to 1,5-diiodopentane begins with 1,5-pentanediol.[2] This method is fundamentally a two-step process. The hydroxyl (-OH) groups of the diol are poor leaving groups and must first be converted into a more reactive functionality that is easily displaced by an iodide nucleophile.[2]

A common strategy involves converting the diol into a ditosylate or dimesylate by reacting it with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), respectively, in the presence of a base like pyridine. The resulting sulfonate ester is an excellent leaving group. The intermediate is then subjected to a Finkelstein-type reaction with sodium iodide to yield the final product.

Step 1: Synthesis of Pentane-1,5-diyl bis(4-methylbenzenesulfonate) (Ditosylate)

-

Reaction Setup: Cool a solution of 1,5-pentanediol (1.0 equivalent) in an excess of dry pyridine in an ice bath (0 °C).

-

Reagent Addition: Slowly add p-toluenesulfonyl chloride (TsCl) (slightly more than 2.0 equivalents) in portions, ensuring the temperature remains below 5 °C.

-

Reaction Conditions: Stir the mixture at 0 °C for several hours, then allow it to stand at a low temperature (e.g., 4 °C) overnight.

-

Work-up: Pour the reaction mixture into a beaker of ice-water to precipitate the crude ditosylate. Filter the solid, wash it thoroughly with cold water and cold dilute HCl to remove pyridine, and then again with water.

-

Purification: Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure ditosylate intermediate.

Step 2: Conversion of Ditosylate to 1,5-Diiodopentane

-

Reaction Setup: In a round-bottom flask with a reflux condenser, dissolve the purified ditosylate (1.0 equivalent) in dry acetone.

-

Reagent Addition: Add sodium iodide (a slight excess, approx. 2.2 equivalents).

-

Reaction Conditions: Heat the mixture to reflux for several hours until the reaction is complete (can be monitored by TLC).

-

Work-up and Purification: Follow the work-up, extraction, and purification steps (vacuum distillation) as described in the Finkelstein reaction protocol above.

General Experimental and Purification Workflow

Regardless of the synthetic route chosen, the overall process follows a logical sequence of reaction, isolation, and purification. The workflow ensures the removal of unreacted starting materials, reagents, and byproducts to achieve the desired product purity.

References

- 1. nbinno.com [nbinno.com]

- 2. 1,5-Diiodopentane | 628-77-3 | Benchchem [benchchem.com]

- 3. 1,5-Diiodopentane, 97%, stab. with copper 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. 1,5-Diiodopentane, 97%, stab. with copper | Fisher Scientific [fishersci.ca]

- 5. 1,5-Diiodopentane | C5H10I2 | CID 12354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. calpaclab.com [calpaclab.com]

- 7. gfschemicals.com [gfschemicals.com]

- 8. Finkelstein reaction - Wikipedia [en.wikipedia.org]

- 9. grokipedia.com [grokipedia.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility of 1,5-Diiodopentane in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,5-diiodopentane in various common organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on qualitative solubility information and provides a detailed experimental protocol for determining precise solubility parameters in the laboratory.

Core Topic: Solubility of 1,5-Diiodopentane

1,5-Diiodopentane (CAS No. 628-77-3) is a dense, light-sensitive liquid that is immiscible with water.[1][2][3] Its utility as a versatile reagent in organic synthesis, particularly as a crosslinking agent and a precursor in the synthesis of pharmaceuticals and other specialty chemicals, necessitates a thorough understanding of its behavior in different solvent systems.[4]

Qualitative Solubility Data

Based on available literature, 1,5-diiodopentane exhibits solubility in several common organic solvents. The principle of "like dissolves like" generally governs its solubility behavior; as a relatively non-polar haloalkane, it tends to be more soluble in non-polar and weakly polar organic solvents.

| Solvent Class | Solvent | Qualitative Solubility |

| Alcohols | Ethanol | Soluble[4] |

| Ethers | Diethyl Ether | Soluble[4] |

| Halogenated Solvents | Chloroform | Soluble[4] |

| Aqueous | Water | Insoluble/Immiscible[1][2][3] |

Experimental Protocol: Determination of Liquid-Liquid Solubility using the Shake-Flask Method

For researchers requiring precise quantitative solubility data, the shake-flask method is a reliable and widely used technique for determining the thermodynamic equilibrium solubility of a compound in a solvent.[5][6][7][8] The following protocol is a generalized procedure for determining the solubility of a liquid solute, such as 1,5-diiodopentane, in a liquid organic solvent.

I. Materials

-

1,5-Diiodopentane (solute)

-

Organic solvent of interest (e.g., ethanol, diethyl ether, hexane, etc.)

-

Glass vials or flasks with airtight screw caps or stoppers

-

Orbital shaker or rotator

-

Constant temperature bath or incubator

-

Centrifuge (optional, for aiding phase separation)

-

Calibrated pipettes and syringes

-

Analytical balance

-

Appropriate analytical instrumentation for quantification (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or UV-Vis Spectroscopy with a suitable chromophore if derivatized).

II. Procedure

-

Preparation of the System :

-

Into a series of vials, add a known volume of the organic solvent.

-

To each vial, add an excess amount of 1,5-diiodopentane. The presence of a distinct second phase (undissolved solute) is necessary to ensure that a saturated solution is formed.

-

-

Equilibration :

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature bath or incubator set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the vials using an orbital shaker or rotator at a constant speed. The agitation should be vigorous enough to ensure thorough mixing of the two phases but not so vigorous as to cause emulsification.

-

Allow the system to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that thermodynamic equilibrium is reached.[5] The required time may vary depending on the solvent and solute. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the solute in the solvent phase has reached a plateau.

-

-

Phase Separation :

-

Once equilibrium is established, cease agitation and allow the vials to stand undisturbed in the constant temperature bath for several hours to allow for the separation of the two liquid phases.

-

If phase separation is slow or incomplete, the vials can be centrifuged at the experimental temperature to facilitate a clean separation.

-

-

Sampling :

-

Carefully withdraw a known volume of the supernatant (the saturated solvent phase) using a calibrated pipette or syringe. It is crucial to avoid disturbing the lower phase (the undissolved 1,5-diiodopentane).

-

-

Quantification :

-

Dilute the collected sample with a known volume of the pure solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC or HPLC) to determine the concentration of 1,5-diiodopentane.

-

A calibration curve should be prepared using standard solutions of 1,5-diiodopentane of known concentrations in the same solvent.

-

-

Data Analysis :

-

Calculate the concentration of 1,5-diiodopentane in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L).

-

The experiment should be performed in triplicate to ensure the reproducibility of the results.

-

Mandatory Visualization

General Workflow for Chemical Synthesis and Purification

The following diagram illustrates a general workflow for a chemical synthesis reaction, such as a crosslinking reaction or the synthesis of a new compound using 1,5-diiodopentane, followed by the necessary purification steps to isolate the desired product. This workflow is a fundamental process in synthetic chemistry and is highly relevant to professionals in drug development and chemical research.[9][10]

Caption: A generalized workflow for chemical synthesis and purification.

References

- 1. 1,5-Diiodopentane | 628-77-3 [amp.chemicalbook.com]

- 2. 1,5-Diiodopentane, 97%, stab. with copper | Fisher Scientific [fishersci.ca]

- 3. 1,5-Diiodopentane (628-77-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. biotage.com [biotage.com]

- 10. m.youtube.com [m.youtube.com]

Spectroscopic Profile of 1,5-Diiodopentane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 1,5-diiodopentane, a valuable building block in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for 1,5-diiodopentane is C₅H₁₀I₂, with a molecular weight of 323.94 g/mol .[1][2] The spectroscopic data presented below provides key insights into its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectrum: The proton NMR spectrum of 1,5-diiodopentane is characterized by three distinct signals corresponding to the three unique proton environments in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.19 | Triplet | 4H | I-CH₂ -CH₂- |

| 1.88 | Quintet | 4H | -CH₂-CH₂ -CH₂- |

| 1.51 | Quintet | 2H | -CH₂-CH₂ -CH₂- |

¹³C NMR Spectrum: The carbon-13 NMR spectrum displays three signals, consistent with the three chemically non-equivalent carbon atoms in the structure.

| Chemical Shift (δ) ppm | Assignment |

| 33.5 | -CH₂-C H₂-CH₂- |

| 30.2 | -C H₂-CH₂-C H₂- |

| 7.1 | C H₂-I |

Infrared (IR) Spectroscopy

The IR spectrum of 1,5-diiodopentane reveals characteristic vibrational frequencies associated with its functional groups.

| Wavenumber (cm⁻¹) | Vibrational Assignment |

| 2935 | C-H stretch (asymmetric) |

| 2855 | C-H stretch (symmetric) |

| 1455 | -CH₂- scissor |

| 1240 | C-I stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of 1,5-diiodopentane.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 324 | 8.8 | [M]⁺ (Molecular Ion) |

| 197 | 100.0 | [M-I]⁺ |

| 69 | 86.4 | [C₅H₉]⁺ |

| 41 | 74.8 | [C₃H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

Sample Preparation: A solution of 1,5-diiodopentane is prepared by dissolving approximately 20-30 mg of the compound in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃). The solution is then transferred to a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra are typically acquired on a spectrometer operating at a frequency of 300 MHz or higher for protons.

¹H NMR Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16-64 scans are typically sufficient.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Number of Scans: 512-2048 scans may be necessary due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-220 ppm.

-

Reference: CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample like 1,5-diiodopentane, the spectrum is typically recorded "neat" (without a solvent). A drop of the liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates to create a thin film.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are averaged to improve the signal-to-noise ratio.

-

Background: A background spectrum of the clean salt plates is recorded prior to the sample analysis and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

Ionization: Electron Ionization (EI) is a common method used for this type of molecule. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used to separate the ions based on their mass-to-charge ratio (m/z).

Detection: An electron multiplier detector is used to detect the ions. The resulting data is plotted as a mass spectrum, showing the relative abundance of each ion.

Visualizations

Caption: Workflow for the spectroscopic analysis of 1,5-diiodopentane.

References

A Technical Guide to the Commercial Availability and Sourcing of 1,5-Diiodopentane for Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, key suppliers, and quality control considerations for 1,5-diiodopentane (CAS No. 628-77-3), a critical reagent in various synthetic applications, including pharmaceutical and agrochemical research.

Commercial Availability and Major Suppliers

1,5-Diiodopentane is readily available from a range of chemical suppliers, catering to laboratory-scale research and bulk manufacturing needs. The compound is typically offered at purities of 97% or higher and is often stabilized with copper to prevent degradation.

Below is a summary of prominent suppliers and their typical product specifications. Please note that prices are subject to change and may vary based on quantity and current market conditions.

| Supplier | Product Number(s) | Typical Purity | Available Quantities | Price (USD, Approx.) | Notes |

| Thermo Scientific Chemicals | A17298.22, AAA1729814 | >96.0% (GC)[1][2] | 25 g, 100 g[1][2] | $103.44 (25g), $146.65 - $287.74 (100g)[1] | Stabilized with copper.[1][2] |

| Sigma-Aldrich (Merck) | 252131 | 97% | 25 g, 100 g | $107.00 (25g), $210.80 (100g) | Contains copper as a stabilizer. |

| TCI America | D2110 | >98.0% (GC)[3] | 25 g, 100 g | $115.00 (25g) | Stabilized with copper chip.[3] |

| GFS Chemicals | 10882, 3799 | Assay 97 % - Min | 100 g | - | Store over copper shot or copper helix.[4] |

| AK Scientific | J56234 | - | 25 g | $49 | - |

| Ambeed | A102343 | - | 100 g | $116 | - |

Synthesis Routes and Potential Impurities

Understanding the synthetic pathways to 1,5-diiodopentane is crucial for anticipating potential impurities that may impact experimental outcomes. The two most common industrial synthesis methods are:

-

Finkelstein Reaction: This is a halogen exchange reaction where 1,5-dibromopentane or 1,5-dichloropentane is treated with sodium iodide in a suitable solvent like acetone.[1][5][6] The reaction is driven to completion by the precipitation of the less soluble sodium bromide or sodium chloride.[5][6]

-

Potential Impurities:

-

Residual starting materials: 1,5-dibromopentane or 1,5-dichloropentane.

-

Partially substituted intermediate: 1-bromo-5-iodopentane or 1-chloro-5-iodopentane.

-

Solvent residues: Acetone.

-

-

-

From 1,5-Pentanediol: This method involves the conversion of the hydroxyl groups of 1,5-pentanediol into iodides.[1] This can be achieved using reagents such as hydroiodic acid or a combination of iodine and a reducing agent like red phosphorus.[1]

-

Potential Impurities:

-

Unreacted starting material: 1,5-pentanediol.

-

Partially substituted intermediate: 5-iodopentan-1-ol.

-

Byproducts from side reactions.

-

-

The presence of these impurities can affect the reactivity and yield of subsequent reactions. Therefore, robust analytical methods for quality control are essential.

Quality Control and Experimental Protocols

Ensuring the purity and identity of 1,5-diiodopentane is critical for its successful application. The following are key analytical techniques and suggested experimental protocols for quality assessment.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of volatile compounds like 1,5-diiodopentane and identifying any impurities.[7]

Experimental Protocol for GC-MS Analysis:

-

Instrumentation: A standard gas chromatograph coupled with a mass spectrometer.

-

Column: A non-polar capillary column, such as a DB-5MS or equivalent (30 m x 0.25 mm, 0.25 µm film thickness), is suitable.

-

Sample Preparation: Prepare a dilute solution of 1,5-diiodopentane (e.g., 1 mg/mL) in a volatile solvent like dichloromethane or hexane.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection Mode: Splitless injection of 1 µL.

-

-

MS Conditions:

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: 40-400 m/z.

-

-

Data Analysis: The purity is determined by the area percentage of the main peak in the chromatogram. Impurities can be identified by their mass spectra and comparison to spectral libraries. The mass spectrum of 1,5-diiodopentane will show a characteristic fragmentation pattern, although the molecular ion peak (m/z 324) may be weak or absent. Key fragments to monitor include those resulting from the loss of iodine and alkyl fragments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for confirming the structure of 1,5-diiodopentane and for quantitative purity assessment (qNMR).[8]

¹H NMR Spectrum Interpretation:

The ¹H NMR spectrum of 1,5-diiodopentane is relatively simple and should exhibit three distinct signals:

-

A triplet corresponding to the two -CH₂-I groups.

-

A quintet corresponding to the central -CH₂- group.

-

A multiplet corresponding to the two -CH₂-CH₂-I groups.

The integration of these peaks should correspond to a 4:2:4 proton ratio. The presence of unexpected signals may indicate impurities. For example, a broad singlet could suggest the presence of hydroxyl protons from 1,5-pentanediol or 5-iodopentan-1-ol.

¹³C NMR Spectrum Interpretation:

The ¹³C NMR spectrum provides further structural confirmation and can also be used for purity analysis. The spectrum of pure 1,5-diiodopentane should show three signals corresponding to the three chemically distinct carbon environments.

Sourcing and Evaluation Workflow

The following diagram illustrates a logical workflow for sourcing and evaluating 1,5-diiodopentane for research and development purposes.

Caption: Workflow for Sourcing and Quality Evaluation of 1,5-Diiodopentane.

This guide provides a comprehensive starting point for researchers and drug development professionals to source and qualify 1,5-diiodopentane for their specific needs. By understanding the commercial landscape, potential impurities, and appropriate analytical techniques, scientists can ensure the quality and reliability of this important chemical reagent in their research endeavors.

References

- 1. 1,5-Diiodopentane | 628-77-3 | Benchchem [benchchem.com]

- 2. 1,5-Diiodopentane, 97%, stab. with copper 100 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 3. 1,5-Diiodopentane | 628-77-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. labproinc.com [labproinc.com]

- 5. Finkelstein reaction - Wikipedia [en.wikipedia.org]

- 6. lscollege.ac.in [lscollege.ac.in]

- 7. 1,5-Diiodopentane | C5H10I2 | CID 12354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scholarworks.bwise.kr [scholarworks.bwise.kr]

An In-Depth Technical Guide to the Safe Handling and Use of 1,5-Diiodopentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 1,5-diiodopentane, a versatile reagent in organic synthesis. It is intended for laboratory personnel and professionals in drug development and scientific research who handle this compound. This document outlines the associated hazards, recommended safety precautions, and detailed experimental protocols for its common applications.

Chemical and Physical Properties

1,5-Diiodopentane is a dense, colorless to light yellow liquid. It is an important building block in organic chemistry, primarily utilized for its ability to undergo nucleophilic substitution reactions at both ends of the pentane chain. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value |

| Molecular Formula | C₅H₁₀I₂ |

| Molecular Weight | 323.94 g/mol |

| CAS Number | 628-77-3 |

| Appearance | Colorless to pale yellow liquid |

| Density | 2.177 g/mL at 25 °C |

| Boiling Point | 101-102 °C at 3 mmHg |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, ether, and chloroform.[1] |

| Stability | Stable under normal conditions, but may be light-sensitive. Often stabilized with copper. |

Hazard Identification and Safety Precautions

1,5-Diiodopentane is classified as a hazardous substance. Proper handling and the use of appropriate personal protective equipment (PPE) are crucial to ensure laboratory safety. The primary hazards are skin, eye, and respiratory tract irritation.

GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following hazard statements for 1,5-diiodopentane:

| Hazard Class | Hazard Statement |

| Skin Corrosion/Irritation | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation |

Recommended Personal Protective Equipment (PPE)

To minimize exposure, the following PPE should be worn when handling 1,5-diiodopentane:

-

Eye Protection: Tightly fitting safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: A lab coat or chemical-resistant apron.

-

Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If inhalation risk is high, a respirator with an appropriate cartridge should be used.

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mist. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases. Protect from light.

First Aid Measures

In case of exposure to 1,5-diiodopentane, the following first aid procedures should be followed:

-

After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Accidental Release Measures

In the event of a spill, ensure adequate ventilation and wear appropriate PPE. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.

Experimental Protocols

1,5-Diiodopentane is a versatile difunctional electrophile used in various synthetic applications. Below are detailed protocols for some of its key uses.

Synthesis of Dicationic Ionic Liquids

Dicationic ionic liquids are a class of salts with two cationic centers connected by a linker. 1,5-diiodopentane can serve as this linker.

Experimental Protocol: Synthesis of 1,1'-(pentane-1,5-diyl)-bis(3-methylimidazolium) di(hexafluorophosphate)

-

Step 1: Quaternization. In a round-bottom flask, add 1-methylimidazole (0.2 mol) to acetonitrile (30 ml). To this solution, add 1,5-diiodopentane (0.1 mol).

-

Heat the reaction mixture at 70°C for 36 hours with stirring.

-

After cooling, wash the resulting solid with ethyl acetate (3 x 20 ml).

-

Dry the solid product in a vacuum oven at 60°C for 24 hours to yield the intermediate bis(imidazolium) diiodide salt.

-

Step 2: Anion Exchange. Dissolve the intermediate salt (0.05 mol) in deionized water.

-

In a separate flask, dissolve potassium hexafluorophosphate (KPF₆) (0.11 mol) in deionized water.

-

Add the aqueous solution of the intermediate salt dropwise to the KPF₆ solution.

-

Stir the mixture at room temperature for 24 hours.

-

Collect the resulting precipitate by filtration, wash with deionized water, and dry under vacuum at 60°C for 24 hours to obtain the final product.

Synthesis of Bis(azolyl)alkanes

1,5-diiodopentane can be used to link two azole rings, forming bis(azolyl)alkanes, which are of interest in medicinal chemistry and materials science.

Experimental Protocol: Synthesis of Bis(1,2,3-triazolyl)pentane Isomers

-

Preparation of the Base. In a reaction vessel, suspend finely powdered potassium hydroxide (15 mmol) in 3 mL of dimethyl sulfoxide (DMSO).

-

Add 1,2,3-triazole (10 mmol) to the suspension.

-

Heat the mixture with vigorous stirring at 80°C for 30 minutes.

-

Alkylation. Cool the reaction mixture to room temperature in a water bath.

-

Add a solution of 1,5-diiodopentane (5 mmol) in 2 mL of DMSO dropwise over 30 minutes, maintaining the cool temperature.

-

After the addition is complete, continue stirring at room temperature for 24 hours.

-

Workup. Pour the reaction mixture into 50 mL of cold water.

-

Extract the aqueous phase with dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purification. Separate the resulting isomeric products by column chromatography on silica gel.

Crosslinking of Poly(amidoamine)s

1,5-diiodopentane can be used as a crosslinking agent to modify the properties of polymers, such as poly(amidoamine)s (PAMAMs), which are used in drug and gene delivery.

Experimental Protocol: Crosslinking of Amine-Functionalized Cationic Polymers

-

Polymer Solution Preparation. Prepare a 1% to 25% by weight aqueous solution of an amine-functionalized cationic base polymer (e.g., a copolymer of diallyldimethylammonium chloride and diallylamine).

-

Crosslinking Reaction. To the polymer solution, add 1,5-diiodopentane as the crosslinking agent. The amount should be calculated to provide between 0.02 to 3.0 equivalents of iodide per mole of primary, secondary, and tertiary amine groups in the base polymer.

-

Stir the reaction mixture at a controlled temperature (e.g., room temperature or slightly elevated) until the desired increase in molecular weight or viscosity is achieved. The reaction progress can be monitored by viscometry.

-

Termination (Optional). The reaction can be quenched by the addition of a suitable nucleophile if necessary.

-

The resulting solution of the crosslinked polymer can be used directly or purified by dialysis if required.

Biological Activity

There is currently no significant evidence to suggest that 1,5-diiodopentane has any specific biological activity or is directly involved in cellular signaling pathways. Its primary relevance in the context of drug development and biological research is as a synthetic intermediate or a crosslinking agent to create more complex molecules with potential biological functions.

Disclaimer

This document is intended for informational purposes only and is not a substitute for a comprehensive safety data sheet (SDS) or professional safety training. Users should always consult the most up-to-date SDS for 1,5-diiodopentane from their supplier and follow all institutional and regulatory safety guidelines.

References

A Technical Guide to the Reactivity of the Carbon-Iodine Bond in 1,5-Diiodopentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the chemical reactivity of the carbon-iodine (C-I) bond in 1,5-diiodopentane. With the molecular formula C₅H₁₀I₂, this compound serves as a versatile building block in organic synthesis, primarily due to the unique characteristics of its terminal C-I bonds.[1][2][3] It is a colorless to pale yellow liquid soluble in common organic solvents and is widely used as a starting material or intermediate for pharmaceuticals, agrochemicals, and specialty chemicals.[1] Its utility stems from the high reactivity of the C-I bond, which allows for a variety of transformations including nucleophilic substitutions, cyclizations, and the formation of organometallic reagents.[1][4]

Core Principles of Carbon-Iodine Bond Reactivity

The reactivity of 1,5-diiodopentane is dominated by the nature of the carbon-iodine bond. The C-I bond is the longest and weakest of the carbon-halogen bonds. This weakness is quantified by its low bond dissociation energy (BDE), which is the standard enthalpy change when a bond is cleaved by homolysis. A lower BDE indicates a weaker bond, requiring less energy to break. This inherent instability makes the iodide ion an excellent leaving group in substitution and elimination reactions.

The significant difference in electronegativity between carbon (2.55) and iodine (2.66) results in a polar bond, with the carbon atom bearing a partial positive charge (δ+) and the iodine a partial negative charge (δ-). This polarization makes the carbon atom electrophilic and highly susceptible to attack by nucleophiles.

Quantitative Reactivity Data

To contextualize the reactivity of the C-I bond, the following table compares its average bond dissociation energy with other relevant chemical bonds.

| Bond | Bond Dissociation Energy (kJ/mol) | Bond Dissociation Energy (kcal/mol) |

| C-I | ~240 | ~57 |

| C-Br | ~276 | ~66 |

| C-Cl | ~339 | ~81 |

| C-H | ~413 | ~99 |

| I-I | ~151 | ~36 |

| Values are approximate averages as the exact energy can vary depending on the molecular structure.[5][6][7][8] |

The data clearly illustrates that the C-I bond is significantly weaker than other carbon-halogen bonds, making iodoalkanes like 1,5-diiodopentane more reactive than their chloro- and bromo- analogs.

Key Reaction Pathways

The dual C-I bonds in 1,5-diiodopentane allow for both intermolecular and intramolecular reactions, making it a valuable precursor for linear and cyclic molecules.

The primary reaction pathway for the C-I bond is the bimolecular nucleophilic substitution (Sₙ2) reaction. A nucleophile attacks the electrophilic carbon atom, displacing the iodide leaving group in a single, concerted step. Given the two reactive sites in 1,5-diiodopentane, this can proceed in two stages:

-

Mono-substitution: A nucleophile reacts with one end of the molecule to form a mono-substituted pentyl iodide derivative.

-

Di-substitution: A second equivalent of the nucleophile (or a different nucleophile) reacts at the other end to yield a 1,5-disubstituted pentane.

A key feature of 1,5-diiodopentane's reactivity is its propensity to undergo intramolecular cyclization, particularly with nucleophiles that can form a stable five or six-membered ring. When 1,5-diiodopentane reacts with a bidentate nucleophile or a primary amine, the initial Sₙ2 reaction is often followed by a second, intramolecular Sₙ2 attack. This process is a highly effective method for synthesizing six-membered heterocyclic compounds like piperidines.[9][10][11] The formation of these rings is governed by Baldwin's rules for ring closure.

// Nodes DIP [label="1,5-Diiodopentane\nI-(CH₂)₅-I", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nu [label="Nucleophile (Nu:⁻)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; MonoSub [label="Mono-substituted Intermediate\nNu-(CH₂)₅-I", fillcolor="#FBBC05", fontcolor="#202124"]; DiSub [label="Di-substituted Product\nNu-(CH₂)₅-Nu", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cyclic [label="Cyclized Product\n(e.g., N-substituted Piperidine)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Amine [label="Primary Amine (R-NH₂)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CyclicIntermediate [label="Intermediate\nR-NH-(CH₂)₅-I", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges DIP -> MonoSub [label="Intermolecular Sₙ2\n(+ Nu:⁻)", color="#5F6368"]; MonoSub -> DiSub [label="Intermolecular Sₙ2\n(+ Nu:⁻)", color="#5F6368"]; DIP -> CyclicIntermediate [label="Intermolecular Sₙ2\n(+ R-NH₂)", color="#5F6368"]; CyclicIntermediate -> Cyclic [label="Intramolecular Sₙ2\n(Cyclization)", color="#5F6368"];

// Invisible edges for layout {rank=same; Nu; Amine;} {rank=same; MonoSub; CyclicIntermediate;} {rank=same; DiSub; Cyclic;} }

Beyond nucleophilic substitutions, 1,5-diiodopentane is utilized in other important transformations:

-

Grignard Reactions: It can form di-Grignard reagents, although their preparation can be challenging due to intramolecular side reactions.

-

Radical Cyclizations: The weak C-I bond can be cleaved homolytically to initiate radical reactions, which can be used to form cyclic products under specific conditions.[12]

-

Cross-Coupling Reactions: It serves as a substrate in various metal-catalyzed cross-coupling reactions to form new carbon-carbon bonds.[1]

Experimental Protocol: Synthesis of N-Benzylpiperidine

This section provides a representative experimental protocol for the synthesis of a six-membered heterocycle, N-benzylpiperidine, via the reaction of 1,5-diiodopentane with a primary amine. This reaction exemplifies the sequential intermolecular and intramolecular Sₙ2 pathway.

Objective: To synthesize N-benzylpiperidine by cyclization of 1,5-diiodopentane with benzylamine.

Reagents & Materials:

-

1,5-Diiodopentane (1.0 eq)

-

Benzylamine (1.1 eq)

-

Potassium Carbonate (K₂CO₃) (3.0 eq)

-

Acetonitrile (CH₃CN) (solvent)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add potassium carbonate (3.0 eq).

-

Reagents: Add acetonitrile to the flask, followed by benzylamine (1.1 eq) and 1,5-diiodopentane (1.0 eq).

-

Reaction: Heat the reaction mixture to reflux (approx. 82°C) and maintain stirring for 12-18 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up (Quenching & Extraction):

-

Cool the mixture to room temperature and filter off the solid potassium carbonate.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

-

Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and then with brine.

-

-

Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude N-benzylpiperidine by flash column chromatography on silica gel to obtain the final product.

-

Characterization: Confirm the identity and purity of the product using NMR spectroscopy (¹H and ¹³C) and mass spectrometry.

// Nodes start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; setup [label="Combine K₂CO₃, Benzylamine,\nand 1,5-Diiodopentane in Acetonitrile"]; reflux [label="Heat to Reflux\n(12-18 hours)"]; workup [label="Cool, Filter, and Concentrate\n(Remove Solvent)"]; extract [label="Dissolve in Ether\nWash with NaHCO₃ & Brine"]; dry [label="Dry Organic Layer (MgSO₄)\nFilter and Concentrate"]; purify [label="Purify by Column Chromatography"]; characterize [label="Characterize Product\n(NMR, MS)"]; end [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> setup; setup -> reflux; reflux -> workup; workup -> extract; extract -> dry; dry -> purify; purify -> characterize; characterize -> end; }

Conclusion

The reactivity of the carbon-iodine bond in 1,5-diiodopentane makes it a powerful and versatile reagent in modern organic synthesis. Its defining characteristic—the low bond dissociation energy of the C-I bond—renders it an excellent substrate for Sₙ2 reactions. This enables its use as a five-carbon linker for building linear molecules and, more significantly, as a precursor for the efficient synthesis of six-membered heterocyclic systems through intramolecular cyclization. A thorough understanding of these reaction pathways is essential for researchers and drug development professionals aiming to leverage this compound for the construction of complex molecular architectures.

References

- 1. nbinno.com [nbinno.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. 1,5-Diiodopentane | C5H10I2 | CID 12354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. thestudentroom.co.uk [thestudentroom.co.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Bond dissociation energy - Wikipedia [en.wikipedia.org]

- 8. The bond dissociation energies for `Cl_(2)`, `I_(2)` and `IC l` are `242.3`, `151.0` and `211.3 kJ//"mole"` respectively. The enthalpy of sublimation of iodine is `62.8 kJ //"mole"`. What is the standard enthalpy of formation of `ICI(g)` nearly equal to [allen.in]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. chemistry.mdma.ch [chemistry.mdma.ch]

- 11. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and History of 1,5-Diiodopentane

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,5-Diiodopentane (I(CH₂)₅I), a valuable difunctional alkyl iodide, has served as a crucial building block in organic synthesis for over a century. Its ability to participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions has rendered it indispensable in the construction of cyclic and acyclic molecules, with applications ranging from fundamental research to the synthesis of pharmaceuticals and specialty materials. This technical guide provides a comprehensive overview of the discovery and historical evolution of the synthesis of 1,5-diiodopentane. It details the initial preparation from piperidine by J. v. Braun, alongside modern, more efficient synthetic routes commencing from 1,5-pentanediol and via the Finkelstein reaction of 1,5-dihalopentanes. This document furnishes detailed experimental protocols, summarizes key quantitative data, and presents visual diagrams of the synthetic pathways to facilitate a thorough understanding for researchers and professionals in the chemical and pharmaceutical sciences.

Introduction

1,5-Diiodopentane, also known as pentamethylene diiodide, is a colorless to light yellow liquid with the chemical formula C₅H₁₀I₂. Its utility in organic synthesis stems from the two reactive carbon-iodine bonds at the terminal positions of the pentane chain. The iodine atoms are excellent leaving groups in nucleophilic substitution reactions, making 1,5-diiodopentane a versatile precursor for the introduction of a five-carbon chain and subsequent cyclization or derivatization reactions. Its applications are found in the synthesis of a wide array of compounds, including pharmaceuticals, agrochemicals, and specialty polymers.[1] This guide delves into the historical origins of this important molecule and outlines the key synthetic methodologies developed over time.

Physicochemical and Spectroscopic Data

A summary of the key physical properties and spectroscopic data for 1,5-diiodopentane is provided below to aid in its identification and handling.

Table 1: Physical Properties of 1,5-Diiodopentane

| Property | Value |

| Molecular Formula | C₅H₁₀I₂ |

| Molecular Weight | 323.94 g/mol |

| CAS Number | 628-77-3 |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 101-102 °C at 3 mmHg |

| Melting Point | 9 °C |

| Density | 2.177 g/mL at 25 °C |

| Refractive Index (n²⁰/D) | 1.6002 |

Table 2: Spectroscopic Data for 1,5-Diiodopentane

| Spectroscopy | Key Peaks/Shifts |

| ¹H NMR (CDCl₃) | δ 3.19 (t, 4H), 1.88 (m, 4H), 1.51 (m, 2H) |

| ¹³C NMR (CDCl₃) | δ 33.5, 33.0, 7.2 |

| Mass Spectrum (m/z) | 197 (M-I)⁺, 69 (C₅H₉)⁺ |

| Infrared (IR, neat) | ν 2935, 2855, 1435, 1220, 1175 cm⁻¹ |

Historical Discovery and Synthesis: The von Braun Reaction

The first synthesis of 1,5-diiodopentane is attributed to the seminal work of German chemist Julius von Braun in the early 20th century. His investigations into the cleavage of cyclic amines laid the groundwork for a method to convert piperidine into α,ω-dihalogenated alkanes. This transformation, now known as the von Braun reaction, provided the first access to 1,5-diiodopentane.

The historical synthesis proceeds in two main stages:

-

Ring-opening of N-Benzoylpiperidine: N-Benzoylpiperidine, readily prepared from piperidine, is treated with phosphorus pentachloride (PCl₅) or phosphorus pentabromide (PBr₅). This cleaves the cyclic amine to yield N-benzoyl-5-chloro-n-pentylamine or its bromo analog.

-

Conversion to the Diiodide: While von Braun's initial work focused on the dichloro and dibromo derivatives, the subsequent conversion to 1,5-diiodopentane can be achieved through a halide exchange reaction, a precursor to the more optimized Finkelstein reaction.

Caption: Historical synthesis of 1,5-diiodopentane via the von Braun reaction.

Experimental Protocol: Historical Synthesis (Conceptual)

Note: This protocol is based on the principles of the von Braun reaction as described in early 20th-century literature. Handling of reagents like PCl₅ requires stringent safety precautions.

Step 1: Synthesis of N-Benzoylpiperidine

-

To a solution of piperidine in a suitable inert solvent (e.g., diethyl ether or benzene), an equimolar amount of benzoyl chloride is added dropwise with cooling and stirring.

-

The resulting mixture is stirred for a period, after which the piperidine hydrochloride byproduct is removed by filtration.

-

The filtrate is washed with dilute acid and then with water, dried over an anhydrous salt, and the solvent is evaporated to yield N-benzoylpiperidine.

Step 2: Ring Cleavage to 1,5-Dichloropentane

-

N-Benzoylpiperidine is mixed with one equivalent of phosphorus pentachloride in a dry apparatus.

-

The mixture is gently heated. The reaction is typically exothermic.

-

After the initial reaction subsides, the mixture is heated for a longer duration to ensure complete reaction.

-

The resulting phosphorus oxychloride is removed by distillation.

-

The residue, containing 1,5-dichloropentane and benzonitrile, is then separated by fractional distillation.

Step 3: Conversion to 1,5-Diiodopentane

-

The purified 1,5-dichloropentane is refluxed with a solution of sodium iodide in a suitable solvent like acetone.

-

The less soluble sodium chloride precipitates from the solution, driving the equilibrium towards the formation of 1,5-diiodopentane.

-

After the reaction is complete, the mixture is filtered to remove the precipitated salt.

-

The solvent is evaporated, and the crude 1,5-diiodopentane is purified by distillation under reduced pressure.

Modern Synthetic Methodologies

While the von Braun reaction was a landmark in its time, modern synthetic chemistry has developed more efficient, safer, and higher-yielding methods for the preparation of 1,5-diiodopentane. The two most prominent methods are the Finkelstein reaction starting from 1,5-dibromopentane and the direct conversion of 1,5-pentanediol.

The Finkelstein Reaction

The Finkelstein reaction is a classic and highly efficient method for the synthesis of alkyl iodides from other alkyl halides. The synthesis of 1,5-diiodopentane from 1,5-dibromopentane or 1,5-dichloropentane is a prime example of this reaction's utility. The reaction is driven to completion by the precipitation of the less soluble sodium bromide or chloride in acetone.

Caption: Synthesis of 1,5-diiodopentane via the Finkelstein reaction.

Experimental Protocol: Finkelstein Reaction

Materials:

-

1,5-Dibromopentane

-

Sodium iodide (anhydrous)

-

Acetone (anhydrous)

-

Diethyl ether

-

Saturated aqueous sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium iodide (2.5 equivalents) in anhydrous acetone.

-

To this solution, add 1,5-dibromopentane (1.0 equivalent).

-

Heat the reaction mixture to reflux and maintain for 12-24 hours. The formation of a white precipitate (sodium bromide) will be observed.

-

After cooling to room temperature, filter the reaction mixture to remove the precipitated sodium bromide.

-

Concentrate the filtrate under reduced pressure to remove the acetone.

-

Dissolve the residue in diethyl ether and wash sequentially with water, saturated aqueous sodium thiosulfate solution (to remove any residual iodine), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to afford 1,5-diiodopentane as a colorless to pale yellow liquid.

Table 3: Typical Reaction Parameters for the Finkelstein Synthesis

| Parameter | Value |

| Starting Material | 1,5-Dibromopentane |

| Reagent | Sodium Iodide |

| Solvent | Acetone |

| Reaction Temperature | Reflux (approx. 56 °C) |

| Reaction Time | 12 - 24 hours |

| Typical Yield | > 90% |

Synthesis from 1,5-Pentanediol

A common and practical laboratory-scale synthesis of 1,5-diiodopentane involves the direct conversion of the corresponding diol, 1,5-pentanediol. This is typically achieved using a source of iodide, often in the presence of a reagent that activates the hydroxyl groups, converting them into good leaving groups. A common method employs iodine and triphenylphosphine to generate the iodinating agent in situ.

Caption: Synthesis of 1,5-diiodopentane from 1,5-pentanediol.

Experimental Protocol: Synthesis from 1,5-Pentanediol

Materials:

-

1,5-Pentanediol

-

Iodine (I₂)

-

Triphenylphosphine (PPh₃)

-

Imidazole

-

Dichloromethane (DCM) or Toluene (anhydrous)

-

Saturated aqueous sodium thiosulfate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine (2.2 equivalents) and imidazole (2.2 equivalents) in anhydrous dichloromethane.

-

Cool the solution in an ice bath and add iodine (2.2 equivalents) portion-wise, maintaining the temperature below 10 °C.

-

Once the iodine has been added, add a solution of 1,5-pentanediol (1.0 equivalent) in dichloromethane dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution until the iodine color disappears.

-

Separate the organic layer and wash it with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by vacuum distillation to yield 1,5-diiodopentane.

Table 4: Typical Reaction Parameters for the Diol to Diiodide Synthesis

| Parameter | Value |

| Starting Material | 1,5-Pentanediol |

| Reagents | Iodine, Triphenylphosphine, Imidazole |

| Solvent | Dichloromethane or Toluene |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 12 - 16 hours |

| Typical Yield | 70 - 85% |

Conclusion

From its initial discovery through the clever ring-opening of piperidine by J. v. Braun to the highly efficient and reliable modern synthetic methods, the journey of 1,5-diiodopentane mirrors the advancement of organic chemistry. The development of the Finkelstein reaction and direct iodination of diols has made this versatile building block readily accessible for a myriad of applications in academic and industrial research. The detailed protocols and data presented in this guide are intended to provide researchers and drug development professionals with a solid foundation for the synthesis and utilization of 1,5-diiodopentane in their endeavors. The continued application of this fundamental molecule in the synthesis of complex targets underscores its enduring importance in the field of organic synthesis.

References

Application Notes and Protocols for the Use of 1,5-Diiodopentane in Williamson Ether Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction